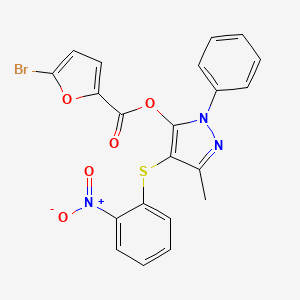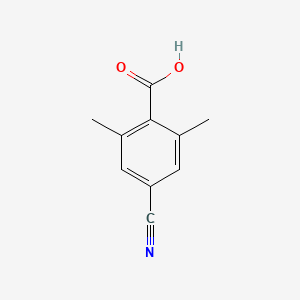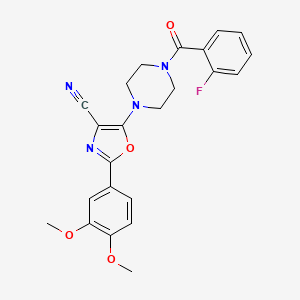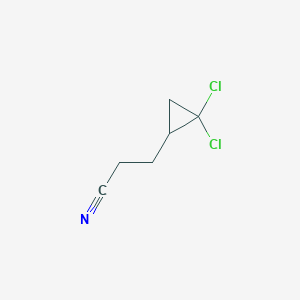![molecular formula C19H18FN3O2 B2969290 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1116082-42-8](/img/structure/B2969290.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” is a chemical compound that has gained significant attention in recent times due to its potential implications in various fields of research and industry. It belongs to the class of quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles . These derivatives have received significant attention due to their widely and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of these derivatives often involves the use of various substituted quinazolines and quinazolinones .Molecular Structure Analysis
The molecular formula of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” is C19H19N3O2. The molecular weight of this compound is 321.38. The structure of this compound, like other quinazoline and quinazolinone derivatives, is characterized by a fused heterocyclic system .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide”, are known to exhibit a broad spectrum of pharmacological activities . This is largely due to their diverse set of biological activities, which include anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .Applications De Recherche Scientifique
Antimicrobial Activity
Quinazolinone derivatives have been found to have potent antimicrobial activity. For instance, a study found that certain 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a phytopathogenic bacterium .
Antifungal Activity
Some quinazolinone derivatives have shown significant antifungal activity. In the same study mentioned above, certain compounds were found to display comparable antifungal activity against Gloeosporium fructigenum, a type of fungus .
Synthesis of Other Compounds
Quinazolinones can serve as intermediates in the synthesis of other complex organic compounds. They can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and cycloaddition .
Biological Properties
Quinazolinone derivatives exhibit a wide range of biological properties, including analgesic, anti-inflammatory, and anticancer activities .
Pharmaceutical Applications
Due to their diverse biological properties, quinazolinones have found applications in pharmaceuticals. Some quinazolinone-containing pharmaceuticals have been marketed for years, including anticancer drug Gefitinib .
Pesticide Chemistry
Quinazolinones have been extensively investigated in the field of pesticide chemistry due to their unique structural diversity, excellent bioactivities, and biocompatibility with the natural environment .
Mécanisme D'action
The mechanism of action of quinazoline and quinazolinone derivatives is often associated with their diverse set of biological activities . For instance, some quinazoline derived compounds have been approved as drugs for treating conditions such as benign prostatic hyperplasia and post-traumatic stress disorder . Others, like erlotinib and gefitinib, are used for the treatment of lung and pancreatic cancers .
Orientations Futures
The future directions for the study and application of “2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” and other quinazoline and quinazolinone derivatives are promising. Given their diverse set of biological activities , these compounds are likely to continue attracting significant attention in the fields of medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-3-17-22-16-7-5-4-6-14(16)19(23-17)25-11-18(24)21-13-9-8-12(2)15(20)10-13/h4-10H,3,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBTGSQGGXWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)

![N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]benzamide](/img/structure/B2969221.png)
![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2969227.png)

